molecular formula C14H10F2N2O3 B3037352 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid CAS No. 477867-51-9

2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid

Cat. No.: B3037352
CAS No.: 477867-51-9
M. Wt: 292.24 g/mol
InChI Key: XXTITDWHGXJGMK-UHFFFAOYSA-N
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Description

2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a difluorophenyl group and a hydrazino carbonyl group attached to a benzenecarboxylic acid core.

Preparation Methods

The synthesis of 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid typically involves the reaction of 2,4-difluoroaniline with a suitable hydrazine derivative under controlled conditions. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly involving the difluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid exerts its effects involves interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, while the hydrazino carbonyl group can participate in hydrogen bonding and other interactions that modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other hydrazino carbonyl derivatives and difluorophenyl-containing molecules. Compared to these compounds, 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:

  • 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzoate
  • 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzamide

This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2,4-difluoroanilino)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(20)21/h1-7,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTITDWHGXJGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168518
Record name 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477867-51-9
Record name 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477867-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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